molecular formula C11H13NO5 B13604236 2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid

2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid

Cat. No.: B13604236
M. Wt: 239.22 g/mol
InChI Key: BDDQJMLSJAYAFP-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C11H13NO5. This compound is characterized by the presence of a methoxy group, a nitro group, and a methylpropanoic acid moiety attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid typically involves the nitration of 4-methoxyacetophenone followed by a series of reactions to introduce the methylpropanoic acid group. One common method involves the following steps:

    Nitration: 4-Methoxyacetophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-methoxy-3-nitroacetophenone.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Acylation: The amino group is then acylated with methylpropanoyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-(4-Carboxy-3-nitrophenyl)-2-methylpropanoic acid.

    Reduction: 2-(4-Methoxy-3-aminophenyl)-2-methylpropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxy-3-nitrophenyl)acetic acid: Similar structure but with an acetic acid moiety instead of a methylpropanoic acid group.

    4-Methoxy-3-nitrobenzoic acid: Contains a benzoic acid group instead of a methylpropanoic acid group.

    2-(4-Methoxyphenyl)-2-methylpropanoic acid: Lacks the nitro group.

Uniqueness

2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a methoxy and a nitro group on the aromatic ring, along with the methylpropanoic acid moiety, makes it distinct from other similar compounds.

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

2-(4-methoxy-3-nitrophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13NO5/c1-11(2,10(13)14)7-4-5-9(17-3)8(6-7)12(15)16/h4-6H,1-3H3,(H,13,14)

InChI Key

BDDQJMLSJAYAFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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